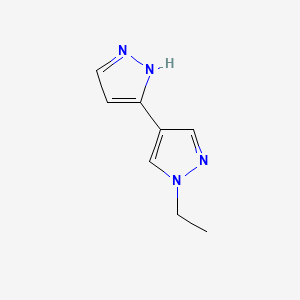
1'-ethyl-1H,1'H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound with the molecular formula C8H10N4 It consists of two pyrazole rings connected by a single bond, with an ethyl group attached to one of the nitrogen atoms
Preparation Methods
The synthesis of 1’-ethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of pyrazole derivatives under specific conditions. One common method involves the alkylation of 3,4’-bipyrazole with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1’-Ethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1’-Ethyl-1H,1’H-3,4’-bipyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 1’-ethyl-1H,1’H-3,4’-bipyrazole derivatives are explored for their pharmacological properties. They are evaluated for their efficacy and safety as potential drug candidates.
Mechanism of Action
The mechanism of action of 1’-ethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways.
Comparison with Similar Compounds
1’-Ethyl-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:
1’-Methyl-1H,1’H-3,4’-bipyrazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
3,4’-Bi-1H-pyrazole: Lacks the ethyl group, which can affect its chemical properties and applications.
1’-Propyl-1H,1’H-3,4’-bipyrazole: Contains a propyl group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
1-ethyl-4-(1H-pyrazol-5-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-12-6-7(5-10-12)8-3-4-9-11-8/h3-6H,2H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWKZBITCFICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2893383.png)





![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)
![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)


![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)
![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)
